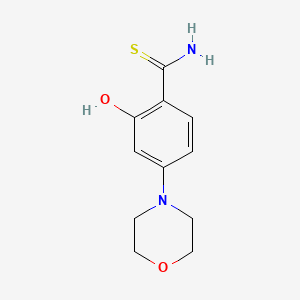

2-Hydroxy-4-morpholin-4-yl-thiobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2S |

|---|---|

Molecular Weight |

238.31 g/mol |

IUPAC Name |

2-hydroxy-4-morpholin-4-ylbenzenecarbothioamide |

InChI |

InChI=1S/C11H14N2O2S/c12-11(16)9-2-1-8(7-10(9)14)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2,(H2,12,16) |

InChI Key |

WRNRSTWHHYSPFE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=S)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Hydroxy 4 Morpholin 4 Yl Thiobenzamide and Its Analogues

Traditional and Optimized Chemical Synthesis Routes

The foundational approaches to synthesizing 2-Hydroxy-4-morpholin-4-yl-thiobenzamide and its analogues rely on well-established organic reactions. These methods often involve the sequential construction of the molecule, starting with the formation of the core thiobenzamide (B147508) structure, followed by the precise placement of substituents on the aromatic ring.

Condensation Reactions for Thioamide Formation

The conversion of a carbonyl group to a thiocarbonyl group is a critical step in the synthesis of thioamides. For the preparation of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide, the likely precursor is 2-Hydroxy-4-morpholin-4-yl-benzaldehyde. Two primary methods are widely employed for this transformation: the Willgerodt-Kindler reaction and thionation using Lawesson's reagent.

The Willgerodt-Kindler reaction is a one-pot process that converts aldehydes or ketones to thioamides using elemental sulfur and a primary or secondary amine. organic-chemistry.orgunacademy.com In the context of synthesizing the target compound, 2-Hydroxy-4-morpholin-4-yl-benzaldehyde would be reacted with sulfur and an amine, such as ammonia (B1221849) or a primary amine, to yield the corresponding thiobenzamide. The reaction mechanism involves the initial formation of an enamine from the aldehyde and the amine, which then reacts with sulfur. rsc.orgresearchgate.net

Alternatively, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a highly effective thionating agent for converting amides and other carbonyl compounds into their corresponding thio-analogues. beilstein-journals.orgorganic-chemistry.org The reaction of 2-Hydroxy-4-morpholin-4-yl-benzamide with Lawesson's reagent would provide a direct route to 2-Hydroxy-4-morpholin-4-yl-thiobenzamide. rsc.orgnih.govresearchgate.net This method is often favored for its relatively mild conditions and high yields.

| Method | Reagents | Key Features |

| Willgerodt-Kindler Reaction | Aldehyde/Ketone, Sulfur, Amine | One-pot synthesis; can be performed under various conditions, including microwave irradiation. organic-chemistry.orgunacademy.comrsc.orgresearchgate.net |

| Thionation with Lawesson's Reagent | Amide/Carbonyl, Lawesson's Reagent | Mild and versatile; applicable to a wide range of substrates. beilstein-journals.orgorganic-chemistry.orgrsc.orgnih.govresearchgate.net |

Regioselective Introduction of Substituents on the Benzene (B151609) Ring

The precise placement of the hydroxyl and morpholine (B109124) groups at the C2 and C4 positions of the benzene ring, respectively, is crucial for the synthesis of the target compound. A plausible synthetic strategy for the precursor, 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, involves a multi-step sequence that ensures the correct regiochemistry.

A potential route begins with a nucleophilic aromatic substitution reaction. Starting with a readily available compound such as 4-fluoronitrobenzene, the fluorine atom can be displaced by morpholine to yield 4-(morpholin-4-yl)nitrobenzene. researchgate.netresearchgate.net This reaction is facilitated by the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack at the para position. stackexchange.comnih.gov

The subsequent steps involve the transformation of the nitro group into a hydroxyl group and the introduction of the aldehyde functionality. This can be achieved through the following sequence:

Reduction of the nitro group: The nitro group of 4-(morpholin-4-yl)nitrobenzene can be reduced to an amino group to form 4-morpholinoaniline.

Diazotization: The resulting aniline (B41778) can then be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgnih.gov

Hydrolysis of the diazonium salt: The diazonium group is an excellent leaving group and can be displaced by a hydroxyl group upon heating in an aqueous acidic solution, yielding 4-morpholinophenol. ku.eduresearchgate.net

Formylation of the phenol (B47542): The final step to obtain the aldehyde precursor is the introduction of a formyl group onto the aromatic ring. Ortho-formylation of phenols can be achieved with high regioselectivity using various methods, such as the Reimer-Tiemann reaction or by using magnesium chloride, triethylamine, and paraformaldehyde. orgsyn.org This would yield 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.

Modern Synthesis Techniques

In recent years, modern synthetic methodologies have been developed to improve reaction efficiency, reduce reaction times, and enhance product yields. These techniques are particularly valuable for the synthesis of libraries of analogues for structure-activity relationship studies.

Microwave-Assisted Organic Synthesis of Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. at.ua The Willgerodt-Kindler reaction, in particular, has been shown to be significantly enhanced by microwave irradiation. researchgate.netresearchgate.nettandfonline.com The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. rsc.org This technique is highly applicable to the synthesis of a variety of thiobenzamide analogues by reacting different substituted benzaldehydes with sulfur and various amines under microwave conditions.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes rsc.org |

| Energy Input | Bulk heating | Direct heating of reactants and solvent |

| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to cleaner products tandfonline.com |

| Yields | Variable | Often improved rsc.org |

Biocatalytic Transformations and Enzymatic Synthesis Pathways

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. In the context of thiobenzamide chemistry, vanadium haloperoxidases (VHPOs) have been utilized for the oxidative dimerization of thioamides to form 1,2,4-thiadiazole (B1232254) derivatives. udel.edunih.govresearchgate.netresearchgate.netnih.gov

This chemo-enzymatic approach involves the use of a VHPO to catalyze the oxidation of a thiobenzamide, such as 2-Hydroxy-4-morpholin-4-yl-thiobenzamide, in the presence of a halide and hydrogen peroxide. The resulting reactive intermediate then undergoes dimerization to form a symmetrical 3,5-disubstituted-1,2,4-thiadiazole. This method provides a green and efficient route to a class of heterocyclic compounds that are analogues of the parent thiobenzamide. The substrate scope of VHPOs is an active area of research, with the potential to be expanded through enzyme engineering. nih.govresearchgate.netresearchgate.netnih.gov

Strategic Derivatization of Thiobenzamide Precursors

The thioamide functional group is a versatile handle for further chemical modifications, allowing for the strategic derivatization of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide to create a diverse range of analogues. nih.gov These derivatizations can target the sulfur atom, the nitrogen atom, or other positions on the molecule.

Reactions at the sulfur atom are common for thioamides. For instance, S-alkylation can be achieved to form thioimidates, which are themselves useful synthetic intermediates. The thioamide group can also participate in cycloaddition reactions to form various heterocyclic systems. researchgate.net

Furthermore, the aromatic ring of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide provides additional sites for derivatization. Electrophilic aromatic substitution reactions could be employed to introduce additional substituents onto the ring, although the directing effects of the existing hydroxyl, morpholino, and thioamide groups would need to be considered. The hydroxyl group itself can be alkylated or acylated to generate ether or ester derivatives, respectively. Modifications to the morpholine ring are also conceivable, although this would likely require more complex synthetic routes. Such derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds. interchim.frresearchgate.netnih.govnih.gov

Utilization of Thioamide and Thiourea (B124793) Intermediates in Scaffold Construction

The creation of the thiobenzamide core is a critical step in the synthesis of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide. This transformation can be approached through several reliable methods, primarily involving the thionation of a corresponding benzamide (B126) precursor or building the scaffold through multi-component reactions using thiourea or elemental sulfur.

One of the most direct methods for synthesizing thioamides is the thionation of their amide analogues. organic-chemistry.org Reagents such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are widely used for this conversion. organic-chemistry.org In a potential synthesis of the target compound, the precursor 2-hydroxy-4-morpholinobenzamide would be treated with a thionating agent. Lawesson's reagent is often preferred due to its milder reaction conditions and better solubility in organic solvents compared to P₄S₁₀. organic-chemistry.org The reaction mechanism involves the replacement of the carbonyl oxygen atom with a sulfur atom, proceeding through a thiaoxaphosphetane intermediate. organic-chemistry.org The efficiency of this method is well-documented for a wide range of amides. nih.govresearchgate.net

Alternatively, the Willgerodt-Kindler reaction provides a pathway to construct thioamides from an aldehyde, an amine, and elemental sulfur. thieme-connect.delongdom.org This reaction could be adapted to synthesize the thiobenzamide scaffold, for instance, by reacting a suitable benzaldehyde (B42025) derivative with an amine in the presence of sulfur. organic-chemistry.orgresearchgate.net Microwave-assisted Willgerodt-Kindler reactions have been shown to improve yields and reduce reaction times, aligning with the principles of green chemistry. longdom.orgrroij.com

Thiourea can also serve as a versatile and easy-to-handle sulfur source for the synthesis of thioamides. It can be employed in three-component coupling reactions with aryl aldehydes and a nitrogen source to produce the desired thioamide products under transition-metal-free conditions.

Table 1: Examples of Thioamide Synthesis via Thionation and Willgerodt-Kindler Reactions

| Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzanilide | Lawesson's Reagent | Toluene, Reflux | Thiobenzanilide | High |

| Benzaldehyde, Aniline | Sulfur, Na₂S·9H₂O (cat.) | DMF, 120 °C | Thiobenzanilide | 91 |

| Various Amides | P₄S₁₀/Al₂O₃ | Dioxane, Reflux | Corresponding Thioamides | 62-93 |

| Benzaldehyde, Morpholine, Sulfur | Montmorillonite K-10, Microwave | DMF, 940W | Phenyl(morpholino)methanethione | 34-68 |

This table presents data from analogous reactions to illustrate typical conditions and yields. researchgate.netlongdom.orgorganic-chemistry.org

Comprehensive Analysis of Biological Activities and Pharmacological Modulations

Antineoplastic and Antiproliferative Research

Cell Line Specific Antiproliferative Effects

Modulation of Enzymatic Pathways (Non-Kinase Targets)

There is no specific scientific literature available that documents the inhibitory activity of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide against lipoxygenase (LOX) enzymes, including the specific 12-LOX isoform. The role of 12-LOX in inflammatory diseases and diabetes has made it a therapeutic target, and various inhibitors have been studied. nih.govnih.govmdpi.com However, the interaction of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide with this enzymatic pathway has not been reported.

Specific studies evaluating 2-Hydroxy-4-morpholin-4-yl-thiobenzamide as an inhibitor of Ketol-Acid Reductoisomerase (KARI) have not been identified in the available scientific research. KARI is recognized as a potential target for the development of new biocidal agents, including antituberculosis drugs and herbicides, due to its essential role in the branched-chain amino acid biosynthesis pathway in microorganisms and plants. nih.govnih.govuq.edu.au While various compounds have been screened and identified as KARI inhibitors, the activity of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide in this context is currently undocumented. uq.edu.auresearchgate.net

Role as a Hydrogen Sulfide (B99878) (H₂S) Releasing Donor

The 2-Hydroxy-4-morpholin-4-yl-thiobenzamide compound contains a thiobenzamide (B147508) functional group, which is a structural motif known to act as a hydrogen sulfide (H₂S) donor. nih.govresearchgate.net H₂S is a significant gaseous signaling molecule, or gasotransmitter, involved in a multitude of physiological processes, including inflammation, neuromodulation, and vascular tone regulation. nih.gov

Compounds that can release H₂S slowly and in a controlled manner are valuable as research tools and potential therapeutic agents. nih.govrsc.org The thioamide moiety within the subject compound can undergo hydrolysis under physiological conditions to release H₂S. This property suggests that 2-Hydroxy-4-morpholin-4-yl-thiobenzamide likely functions as an H₂S donor. The release of H₂S from donor molecules has been linked to various protective effects, including anti-inflammatory, antioxidant, and cytoprotective activities. nih.govscienceopen.com For example, other H₂S donors, such as 4-hydroxybenzyl isothiocyanate, have demonstrated antiproliferative effects associated with their ability to release H₂S. nih.gov

Exploration of Other Pharmacological Actions (e.g., Anti-neuroinflammatory, Antioxidant, Snake Venom Neutralization)

Specific experimental data on the anti-neuroinflammatory effects of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide is not available. While other compounds containing morpholine (B109124) or phenol (B47542) groups have been investigated for such properties, direct evidence for the subject molecule is lacking. nih.gov

The chemical structure of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide features a phenolic hydroxyl (-OH) group attached to the benzene (B151609) ring. This functional group is commonly associated with antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. Various morpholine derivatives and other phenolic compounds have demonstrated the ability to inhibit lipid peroxidation and scavenge radicals. nih.govresearchgate.net However, specific studies quantifying the antioxidant capacity of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide have not been found in the reviewed literature. researchgate.net

There is no available research indicating that 2-Hydroxy-4-morpholin-4-yl-thiobenzamide has been evaluated for its capacity to neutralize snake venom. Studies have explored structurally related but distinct compounds, such as 2-hydroxy-4-methoxy benzoic acid, for this purpose, but the findings cannot be extrapolated to the subject compound. nih.govnih.gov The development of small molecules for venom neutralization remains an active area of research, with a focus on identifying compounds that can counteract the toxic components of venom. bakerlab.orgmdpi.combiorxiv.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Elucidations

Determinants of Activity: Influence of Phenolic Hydroxy and Methoxy (B1213986) Substituents

The presence and position of substituents on the aromatic ring of thiobenzamide (B147508) derivatives play a crucial role in their biological activity. The phenolic hydroxyl (-OH) group, in particular, is a key determinant of the pharmacological profile of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide.

The antioxidant activity of phenolic compounds is significantly influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov Compounds with multiple hydroxyl groups often exhibit enhanced free radical scavenging capabilities. nih.gov This is attributed to their hydrogen-donating ability. nih.gov In the context of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide, the ortho-positioned hydroxyl group to the thioamide moiety is significant. Studies on related phenolic structures have shown that the presence of a hydroxyl group generally enhances activity compared to a methoxy (-OCH3) group. nih.gov For instance, caffeic acid demonstrates greater radical scavenging activity than ferulic acid, and protocatechuic acid is more potent than vanillic acid, highlighting the superior contribution of the hydroxyl group. nih.gov

The conversion of the phenolic hydroxyl to a methoxy group can modulate the electronic and lipophilic properties of the molecule, thereby affecting its interaction with biological targets. While methoxylation can sometimes increase metabolic stability, it may also lead to a decrease in activity that relies on the hydrogen-donating ability of the hydroxyl group. Research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors further underscores the importance of the phenolic hydroxyl group in potent biological activity. nih.gov

Table 1: Influence of Phenolic Substituents on Antioxidant Activity (General Examples)

| Compound | Key Substituent(s) | Relative Antioxidant Activity |

| Caffeic Acid | 3,4-Dihydroxy | High |

| Ferulic Acid | 3-Methoxy-4-hydroxy | Moderate |

| Protocatechuic Acid | 3,4-Dihydroxy | High |

| Vanillic Acid | 3-Methoxy-4-hydroxy | Moderate |

This table provides a generalized comparison based on existing literature on phenolic compounds to illustrate the principles of substituent effects.

Stereochemical and Conformational Impact of the Morpholine (B109124) Ring on Bioactivity

The morpholine moiety is a versatile scaffold that can improve physicochemical, biological, and metabolic properties. sci-hub.se It can increase potency and bestow desirable drug-like characteristics, including improved pharmacokinetics. nih.govsci-hub.se The oxygen atom in the morpholine ring can act as a weak hydrogen bond acceptor, which can be crucial for binding to biological targets. sci-hub.se

The stereochemistry and conformation of the morpholine ring can directly impact bioactivity. For some thiobenzamide derivatives, the axial or equatorial disposition of the thioamide moiety relative to a cyclic substituent has been shown to be essential for potent inhibitory activity. nih.gov Although specific conformational studies on 2-Hydroxy-4-morpholin-4-yl-thiobenzamide are not widely available, the principles derived from related structures suggest that the spatial arrangement of the morpholine ring in relation to the thiobenzamide core is a critical factor for its biological function. The chair conformation of the morpholine ring and its potential for conformational flexing can influence how the molecule fits into a receptor's binding site.

Structure-Bioactivity Correlations of Aromatic and Heterocyclic Substitutions on the Thiobenzamide Core

The thiobenzamide core is a versatile scaffold, and its biological activity can be finely tuned by substitutions on the aromatic ring and by the nature of heterocyclic moieties attached to it. nih.gov The structure-activity relationships for 2,2'-dithiobisbenzamides, which are related to thiobenzamides, reveal that the ortho benzamide (B126) functional group is essential for certain antiviral activities. nih.gov

The introduction of various aromatic and heterocyclic rings can modulate the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. For instance, in a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, the nature of the substituents significantly affected their cytotoxic activities. nih.gov

Table 2: General Bioactivities Associated with Substituted Morpholine and Thiobenzamide Scaffolds

| Scaffold | Substituent Type | Observed Biological Activities |

| Morpholine | Varied | Antitubercular, Anti-urease, Antioxidant, Antibacterial, Antihypertensive, Analgesic, Anti-inflammatory, Anticancer. researchgate.netjchemrev.comjchemrev.com |

| Thiobenzamide | Aromatic/Heterocyclic | Antiviral, Anticancer, Antimicrobial. nih.govnih.gov |

This table summarizes the diverse biological activities observed for the broader classes of morpholine and thiobenzamide derivatives based on various substitutions.

Physicochemical Parameters Correlating with Pharmacological Action (e.g., Lipophilicity, Electronic Properties)

Quantitative structure-activity relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. For compounds related to 2-Hydroxy-4-morpholin-4-yl-thiobenzamide, parameters such as lipophilicity, electronic properties, and molecular size have been shown to be significant determinants of their pharmacological action. pensoft.net

Lipophilicity, often expressed as logP, is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In QSAR analyses of some bioactive molecules, lipophilicity has been identified as a key factor affecting activity. researchgate.net For a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, QSAR analysis revealed that lipophilicity, along with polarization, dipole moment, and energy parameters, had a significant effect on their antioxidant activity. pensoft.netresearchgate.net Interestingly, for this specific series, an increase in hydrophilic properties correlated with increased antioxidant activity. researchgate.net

Electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also crucial. These parameters relate to the molecule's ability to donate or accept electrons, which is fundamental to many biological interactions, including antioxidant activity. The dipole moment and polarization of the molecule also play a role in how it interacts with the polar environment of biological systems and the specific residues within a receptor's active site. pensoft.net QSAR models have indicated that for certain classes of compounds, molecules with a smaller volume and surface area exhibit higher levels of activity. researchgate.net

Table 3: Key Physicochemical Parameters and Their General Influence on Bioactivity

| Physicochemical Parameter | General Influence on Pharmacological Action |

| Lipophilicity (logP) | Affects membrane permeability, protein binding, and overall ADME properties. The optimal value is target-dependent. |

| Electronic Properties (HOMO, LUMO, Dipole Moment) | Influences the ability to participate in charge-transfer interactions, hydrogen bonding, and overall binding affinity to the target. |

| Molecular Size and Shape | Dictates the steric fit within the binding site of a biological target. |

This table outlines the general importance of key physicochemical parameters in determining the biological activity of drug-like molecules.

Mechanistic Investigations and Molecular Target Deconvolution

Elucidation of Biochemical Mechanisms of Action

Understanding how a compound exerts its biological effects begins with a detailed analysis of its interaction with biological macromolecules, particularly enzymes. This involves studying the kinetics of these interactions and the chemical reactions the compound may undergo.

Enzyme inhibition is a primary mechanism through which small molecules modulate biological pathways. Kinetic analysis provides quantitative measures of an inhibitor's potency and reveals its mode of interaction with the enzyme's active or allosteric sites. Key parameters determined in these analyses include the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. nih.govbohrium.com

The mode of inhibition can be determined through graphical analysis of kinetic data, such as Lineweaver-Burk plots. nih.govresearchgate.net For instance, studies on various enzyme inhibitors, including those with structures analogous to 2-Hydroxy-4-morpholin-4-yl-thiobenzamide, have identified different mechanisms such as competitive, non-competitive, or mixed-type inhibition. researchgate.netnih.gov A kinetic study of 5-styrylbenzamide derivatives against cholinesterases, for example, used Lineweaver-Burk and Dixon plots to establish the inhibition type and determine the Ki values. nih.gov Similarly, kinetic analysis of novel quinoline derivatives bearing a morpholine (B109124) group identified them as mixed-type acetylcholinesterase (AChE) inhibitors. nih.gov

The following table presents representative kinetic data for various enzyme inhibitors containing morpholine or benzamide (B126) moieties, illustrating the types of parameters obtained from such studies.

| Compound Class | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |

|---|---|---|---|---|---|

| Morpholine-Quinoline Derivative (11g) | Acetylcholinesterase (AChE) | 1.94 | Mixed-type | - | nih.gov |

| Morpholine-Quinoline Derivative (11a) | Acetylcholinesterase (AChE) | - | Mixed-type | - | nih.gov |

| Thioxoimidazolidin-4-one Derivative (3j) | α-glucosidase | 51 | Mixed-type | 33.9 | researchgate.net |

| 5-Styryl-2-(p-tolylsulfonamido)benzamide (3c) | Butyrylcholinesterase (BChE) | - | Mixed-type | 1.8 | nih.gov |

| PI3K Inhibitor (NVP-BKM120) | PI3Kα | 0.052 | - | - | acs.org |

This table is illustrative and contains data for analogous compounds to demonstrate typical kinetic parameters.

The thioamide functional group is a versatile entity known for its distinct reactivity compared to its amide counterpart. nih.gov This reactivity is crucial for its mechanism of action and its potential as a precursor in synthesis.

Cyclization: Thioamides are known to undergo oxidative and intramolecular cyclization reactions to form various heterocyclic compounds. For example, research has shown that thioamide dianions can react with thioformamides to yield 5-amino-2-thiazolines, which can be further oxidized to 5-aminothiazoles. nih.gov Another important reaction is the photocatalytic oxidative cyclization of thiobenzamides, which can produce 1,2,4-thiadiazoles. rsc.org This reaction proceeds through the formation of thioamide radical cations, which dimerize and then cyclize. rsc.org Such cyclization potential is relevant as it could represent a metabolic pathway or a mechanism for covalent modification of a biological target.

Identification and Validation of Molecular Targets

Identifying the specific protein(s) that a compound binds to is fundamental to understanding its mechanism of action and potential therapeutic applications or toxicities. Modern chemoproteomic techniques are powerful tools for this purpose. wikipedia.org

Affinity-based proteomics is a primary strategy for identifying the molecular targets of a small molecule from a complex biological mixture like a cell lysate. researchgate.net The general workflow involves synthesizing a chemical probe by modifying the compound of interest (e.g., 2-Hydroxy-4-morpholin-4-yl-thiobenzamide) to include a reactive or reporter group, such as an alkyne for click chemistry or a photo-reactive group like a diazirine. mdpi.com

This probe is then used in one of two ways:

Pull-Down Assay: The probe is immobilized on a solid support (e.g., agarose beads). When incubated with a cell lysate, proteins that bind to the compound are captured on the beads. After washing away non-specific binders, the captured proteins are eluted, digested into peptides, and identified using mass spectrometry. wikipedia.orgresearchgate.net

Competitive Profiling: Cells or lysates are treated with the original, unmodified compound, which occupies the binding sites of its target proteins. Subsequently, a probe that binds to a broad family of proteins (e.g., a promiscuous kinase probe) is added. The targets of the original compound will be unable to bind the probe. By comparing the protein profile to a control sample without the inhibitor, the specific targets can be identified by their reduced signal. nih.govnih.gov

Once potential targets are identified, target engagement assays are crucial to confirm that the compound binds to the target in a live-cell environment. chemicalprobes.orgpromega.com Techniques like the Cellular Thermal Shift Assay (CETSA) can be used, which measures the change in the thermal stability of a protein upon ligand binding. promega.com Alternatively, probe-based methods can quantify the occupancy of a target by a drug inside the cell. nih.gov

To understand the binding interaction at an atomic level, structural and thermodynamic studies are indispensable.

Crystallographic Studies: X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a protein-ligand complex with atomic resolution. biologiachile.clwikipedia.org By obtaining a crystal of the target enzyme with 2-Hydroxy-4-morpholin-4-yl-thiobenzamide bound in its active site, researchers can visualize the precise binding mode. units.itnih.gov This structural information reveals the orientation of the inhibitor, the specific amino acid residues it interacts with, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, or halogen bonds). nih.gov For instance, crystallographic studies of PI3K inhibitors have shown how a morpholine ring can form a key hydrogen bond with a valine residue in the enzyme's hinge region, anchoring the inhibitor in the active site. acs.org

Thermodynamic Studies: Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govspringernature.com By titrating the ligand into a solution containing the target protein, ITC determines the binding affinity (Ka, or its inverse, the dissociation constant Kd), the stoichiometry of binding (n), and the enthalpy change (ΔH). iitkgp.ac.in From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated using the equation ΔG = ΔH - TΔS. frontiersin.org

These parameters reveal the driving forces behind the binding:

ΔG (Gibbs Free Energy): Indicates the spontaneity of the binding and is directly related to the binding affinity.

ΔH (Enthalpy): Reflects the heat released or absorbed from the formation and breaking of bonds, such as hydrogen bonds and van der Waals interactions.

ΔS (Entropy): Represents the change in disorder of the system, often influenced by the release of water molecules from the binding site (the hydrophobic effect) and changes in the conformational flexibility of the ligand and protein. frontiersin.orgwhiterose.ac.uk

The following table provides an illustrative example of thermodynamic parameters that could be obtained for a ligand-enzyme interaction via ITC.

| Parameter | Symbol | Typical Value | Significance |

|---|---|---|---|

| Dissociation Constant | Kd | 100 nM | Measures binding affinity (lower is tighter). |

| Gibbs Free Energy | ΔG | -9.5 kcal/mol | Indicates a spontaneous and favorable binding event. |

| Enthalpy Change | ΔH | -6.0 kcal/mol | Shows the binding is enthalpically driven (favorable bond formation). |

| Entropy Change | TΔS | +3.5 kcal/mol | Indicates an entropically favorable contribution (e.g., hydrophobic effect). |

| Stoichiometry | n | 1.05 | Suggests a 1:1 binding ratio of ligand to protein. |

This table presents a hypothetical but realistic set of thermodynamic data for a typical high-affinity inhibitor to illustrate the output of an ITC experiment.

Advanced Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand, such as 2-Hydroxy-4-morpholin-4-yl-thiobenzamide, and a biological target, typically a protein or enzyme.

While specific docking studies detailing the binding of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide to particular receptors are not extensively available in the cited literature, the general methodology is well-established. For morpholine (B109124) derivatives, docking simulations are frequently employed to identify key binding interactions. For instance, studies on other morpholine-containing compounds have revealed the importance of hydrogen bonding and hydrophobic interactions in their binding affinity to various enzymes. rjlbpcs.com In a hypothetical docking study of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide, researchers would typically identify a target receptor and use software to predict the binding mode and affinity. The results would be presented in a data table summarizing binding energies and interacting amino acid residues.

Table 1: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| Hypothetical Target 1 | - | - | - |

| Hypothetical Target 2 | - | - | - |

(Note: Data is illustrative as specific studies on this compound were not found.)

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Hydroxy-4-morpholin-4-yl-thiobenzamide, DFT calculations would provide insights into its molecular geometry, electronic properties, and reactivity.

These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack. Although specific DFT data for 2-Hydroxy-4-morpholin-4-yl-thiobenzamide is not available in the provided search results, studies on related benzamide (B126) and thiophene (B33073) derivatives demonstrate the utility of this approach in characterizing molecular structures and electronic properties. nih.govresearchgate.net

Table 2: Representative DFT-Calculated Properties

| Property | Calculated Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

(Note: Data is illustrative as specific studies on this compound were not found.)

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, complementing the static picture offered by molecular docking. These simulations model the movements and interactions of atoms and molecules, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding.

For 2-Hydroxy-4-morpholin-4-yl-thiobenzamide, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a set period (nanoseconds to microseconds). Key analyses would include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions. While research specifically detailing MD simulations for this compound is not present in the search results, the methodology has been applied to other benzamide derivatives to validate docking results and understand their dynamic interactions with target proteins. nih.gov

Predictive Modeling of Biological Activities (e.g., PASS)

Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) are used to forecast the likely biological activities of a compound based on its chemical structure. The PASS online service compares the structure of a query compound to a large database of known biologically active substances to predict a spectrum of potential pharmacological effects, mechanisms of action, and toxicities. way2drug.com

A PASS prediction for 2-Hydroxy-4-morpholin-4-yl-thiobenzamide would generate a list of potential biological activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive) value. Activities with high Pa values are considered the most likely. This in silico screening helps to prioritize compounds for further experimental testing. Studies on various novel compounds have utilized PASS to predict activities such as antibacterial, antifungal, and anti-carcinogenic properties, guiding their subsequent evaluation. nih.gov

Table 3: Sample PASS Prediction Output

| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |

|---|---|---|

| Sample Activity 1 | - | - |

| Sample Activity 2 | - | - |

| Sample Activity 3 | - | - |

(Note: Data is illustrative as specific studies on this compound were not found.)

Derivatives, Analogues, and Hybrid Molecule Research

Rational Design and Synthesis of Novel 2-Hydroxy-4-morpholin-4-yl-thiobenzamide Analogues

The rational design of analogues of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide is guided by structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a compound's biological activity. This knowledge allows for targeted modifications of the parent molecule to improve potency, selectivity, and pharmacokinetic properties. The synthesis of these novel analogues involves multi-step chemical reactions, often starting from commercially available precursors.

Key Structural Components for Modification:

2-Hydroxy Group: The phenolic hydroxyl group is a critical feature, potentially involved in hydrogen bonding with biological targets. Modifications can include altering its position, replacing it with other functional groups (e.g., methoxy (B1213986), amino), or removing it entirely to assess its importance.

4-Morpholine Ring: The morpholine (B109124) moiety at the 4-position significantly influences the compound's polarity, solubility, and potential interactions with receptors. Analogues can be synthesized with different heterocyclic rings (e.g., piperidine, piperazine) or with substituted morpholine rings to probe the impact of size, shape, and basicity. nih.gov

Thiobenzamide (B147508) Core: The thioamide group (-CSNH₂) is a key functional group. It can be replaced with an amide group (-CONH₂) to compare activities, or the hydrogen atoms on the nitrogen can be substituted with various alkyl or aryl groups to explore the steric and electronic requirements of the binding site.

Synthesis Strategies:

The synthesis of 4-hydroxythiobenzamide (B41779) derivatives often begins with the reaction of phenols with an isothiocyanate, such as ethoxycarbonyl isothiocyanate, in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net This process, a form of Friedel-Crafts reaction, directly introduces the thioamide functional group onto the aromatic ring. researchgate.net Subsequent modifications, such as the introduction of the morpholine group or alterations to the hydroxyl and thioamide moieties, can then be carried out. For instance, the hydroxyl group can be acylated to produce various ester derivatives. researchgate.net

Another common approach involves the thionation of a corresponding benzamide (B126) precursor using reagents like Lawesson's reagent or phosphorus pentasulfide. This is particularly useful if the benzamide analogue is more readily accessible. researchgate.net

Structure-Activity Relationship (SAR) Insights:

While specific SAR studies on 2-Hydroxy-4-morpholin-4-yl-thiobenzamide are not extensively documented in the provided search results, general principles from related thiobenzamide and benzamide series can be inferred. For example, in a series of thiobenzamide influenza fusion inhibitors, the spatial arrangement (stereochemistry) of the thioamide moiety was found to be crucial for potent inhibitory activity. nih.gov Similarly, in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide antagonists, substitutions on the phenyl ring significantly affected the compound's potency and efficacy. nih.gov The presence of a fluorine atom at the 3-position of the phenyl ring was found to be critical for high activity. nih.gov These findings highlight the importance of subtle electronic and steric modifications in optimizing the biological activity of benzamide- and thiobenzamide-based compounds.

The table below summarizes examples of rationally designed analogues based on related scaffolds, illustrating the types of modifications and their reported effects.

| Analogue Type | Modification from Parent Scaffold | Rationale / SAR Insight | Reference |

| Phenyl Ring Substituents | Introduction of a fluoro group at the 3-position of the phenyl ring in a propanamide series. | The fluoro atom was found to be crucial for high binding affinity and potent antagonism. | nih.gov |

| Thioamide Geometry | Variation in the axial vs. equatorial disposition of the thioamide group in cyclohexyl-derived thiobenzamides. | Axial disposition of the thioamide moiety was essential for potent anti-influenza activity. | nih.gov |

| Heterocyclic Ring Variation | Replacement of a piperidinyl group with morpholinyl or piperazinyl moieties in a propanamide series. | These modifications led to a marked loss of activity, indicating the specific nature of the heterocyclic ring requirement. | nih.gov |

| Hydroxyl Group Acylation | Acylation of the p-hydroxy group in a series of 4-hydroxythiobenzamides. | This modification allows for the exploration of the role of the hydroxyl group and can alter pharmacokinetic properties. | researchgate.net |

Development of Hybrid Molecules Incorporating the Thiobenzamide Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive moieties) to create a single hybrid molecule. nih.govmdpi.com This approach aims to develop compounds with improved affinity, better efficacy, a modified selectivity profile, or the ability to modulate multiple biological targets simultaneously. nih.govmdpi.com The thiobenzamide scaffold has been incorporated into such hybrid molecules to leverage its inherent biological activities.

The design of hybrid molecules is a rational process where different bioactive scaffolds are chosen to be combined based on their known mechanisms of action. rsc.org The goal is to create a new chemical entity where the individual components can act synergistically or complementarily. mdpi.com

Examples of Hybrid Molecule Development:

Thiosemicarbazone-Benzimidazole Hybrids: In one study, thiosemicarbazone moieties were hybridized with a benzimidazole (B57391) scaffold. researchgate.net Thiosemicarbazones are known for their biological activities, and benzimidazoles are also a privileged scaffold in medicinal chemistry. The resulting hybrid molecules were designed and evaluated for potential antimalarial activity. researchgate.net

Benzimidazole-Phthalimide Hybrids: Researchers have designed and synthesized hybrid molecules by integrating a benzimidazole scaffold with the phthalimide (B116566) subunit of thalidomide. nih.gov This strategy aimed to combine the pharmacophoric elements of inhibitors for different inflammatory targets (COXs, LOXs, and TNF-α) into a single molecule. nih.gov

General Principles: The creation of hybrid drugs is a sophisticated form of combination therapy. mdpi.com By linking the pharmacophores, the resulting molecule has a unified pharmacokinetic profile, ensuring that the different bioactive parts reach their targets at the same time and in the correct ratio. mdpi.com This can lead to enhanced therapeutic effects and a reduction in the potential for drug resistance. nih.gov

The development of hybrid molecules is a growing field in medicinal chemistry, offering a powerful strategy to address complex diseases and overcome the limitations of single-target drugs. nih.govrsc.org The thiobenzamide scaffold, with its versatile chemical nature and biological relevance, represents a valuable component for the construction of novel hybrid therapeutics.

The table below presents examples of hybrid molecules developed by combining different scaffolds.

| Hybrid Molecule Class | Combined Scaffolds | Design Rationale / Therapeutic Target | Reference |

| Antimalarial Hybrids | Thiosemicarbazone + Benzimidazole | To create new chemical entities with potential efficacy against Plasmodium falciparum, the causative agent of malaria. | researchgate.net |

| Anti-inflammatory Hybrids | Benzimidazole + Phthalimide (from Thalidomide) | To design multi-target agents that can inhibit various enzymes and cytokines involved in the inflammatory cascade (COXs, LOXs, TNF-α). | nih.gov |

| Antimicrobial Hybrids | Thiazole + Azo-sulfamethoxazole | To combine the antimicrobial properties of thiazoles and sulfa drugs to overcome drug resistance and enhance activity. | nih.gov |

Future Perspectives in 2 Hydroxy 4 Morpholin 4 Yl Thiobenzamide Research

Strategies for Potency, Selectivity, and Efficacy Optimization

Key to these efforts will be the exploration of the compound's core structure. The 2-hydroxy group is particularly important, as it is known to be crucial for the in vitro antimycobacterial effects of related 2-hydroxythiobenzanilides. researchgate.net Alterations to the thioamide group, such as replacing it with a thioether or sulfone, could also be investigated to improve potency and metabolic stability, a strategy that has proven successful for other classes of inhibitors. nih.gov

The morpholine (B109124) moiety at the 4-position offers numerous avenues for optimization. Morpholine is frequently incorporated into bioactive molecules to improve physicochemical and pharmacokinetic properties. nih.govsci-hub.se It can enhance potency, confer selectivity for specific receptors, and improve metabolic stability. nih.govresearchgate.net Future research could involve modifying the morpholine ring or replacing it with other heterocyclic systems to fine-tune the compound's activity and drug-like characteristics.

A systematic approach to SAR would involve synthesizing a library of derivatives with varied substituents on the phenyl ring. Increasing the lipophilicity and electron-withdrawing nature of these substituents has been shown to enhance the antimycobacterial activity of related compounds. researchgate.net Computational modeling and docking studies could further elucidate the binding interactions with potential biological targets, enabling more targeted modifications. nih.gov

| Optimization Strategy | Rationale Based on Analogous Compounds | Potential Outcome |

| Modification of the 2-hydroxy group | The hydroxyl group is critical for the antimycobacterial activity in 2-hydroxythiobenzanilides. researchgate.net | Enhanced target binding and potency. |

| Bioisosteric replacement of the thioamide | Replacement of sulfonamides with thioethers has increased potency in SIRT2 inhibitors. nih.gov | Improved metabolic stability and efficacy. |

| Substitution on the morpholine ring | The morpholine moiety is a "privileged structure" known to improve pharmacokinetic properties. nih.govnih.gov | Increased solubility, membrane permeability, and in vivo half-life. sci-hub.seresearchgate.net |

| Varying substituents on the phenyl ring | Increased lipophilicity and electron-withdrawing character enhance activity in related antimycobacterial agents. researchgate.net | Higher potency and target selectivity. |

Emerging Therapeutic Applications and Drug Discovery Potential

The structural components of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide suggest a broad range of potential therapeutic applications that warrant investigation. The thiobenzamide (B147508) core and the morpholine ring are present in compounds with diverse biological activities, from antimicrobial to anticancer and neuroprotective effects. nih.gove3s-conferences.orgnih.gov

The well-documented antimycobacterial activity of 2-hydroxythiobenzanilides makes this an immediate area of interest. nih.gov Future studies should evaluate 2-Hydroxy-4-morpholin-4-yl-thiobenzamide against various strains of Mycobacterium, including drug-resistant variants. jchemrev.com The morpholine group itself is a component of compounds with known antibacterial and antifungal properties, potentially broadening the antimicrobial spectrum. e3s-conferences.org

Beyond infectious diseases, the morpholine scaffold is prevalent in drugs targeting a wide array of conditions. Morpholine derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antioxidant agents. nih.govresearchgate.net The ability of the morpholine ring to interact with key enzymes like kinases suggests that 2-Hydroxy-4-morpholin-4-yl-thiobenzamide could be explored as an inhibitor in oncology or inflammatory disease pathways. nih.gov

Furthermore, recent research has highlighted the potential of morpholine-based compounds in treating neurodegenerative diseases. nih.gov These compounds can modulate enzymes such as cholinesterases and monoamine oxidases, which are implicated in conditions like Alzheimer's and Parkinson's disease. nih.gov Given that thioamide-containing molecules are also being explored for neuroprotective effects, this represents a compelling avenue for future drug discovery efforts. nih.gov

| Potential Therapeutic Area | Supporting Evidence from Related Compounds | Specific Disease Targets |

| Antimicrobial | 2-hydroxythiobenzanilides exhibit antimycobacterial activity. nih.gov Morpholine derivatives possess antibacterial and antifungal properties. e3s-conferences.org | Tuberculosis, various bacterial and fungal infections. |

| Anticancer | The morpholine ring is a key pharmacophore in many anticancer agents, including kinase inhibitors. nih.gov | Various cancers, particularly those driven by specific kinase pathways. |

| Anti-inflammatory | Morpholine derivatives have demonstrated anti-inflammatory effects. nih.gov | Chronic inflammatory diseases like rheumatoid arthritis. |

| Neurodegenerative Diseases | Morpholine-based compounds can modulate key enzymes in neurodegeneration. nih.gov Thiol-amides are being investigated for neuroprotection. nih.gov | Alzheimer's disease, Parkinson's disease. |

Integration of Green Chemistry Principles in Synthetic Development

As research into 2-Hydroxy-4-morpholin-4-yl-thiobenzamide and its derivatives progresses, the integration of green chemistry principles into its synthesis will be crucial for sustainable development. Traditional methods for synthesizing thioamides and morpholines can involve harsh reagents and generate significant waste. researchgate.netsemanticscholar.org Modern, environmentally benign approaches can mitigate these issues.

For the synthesis of the thioamide functional group, several green methods have been developed. These include one-pot, three-component reactions using elemental sulfur, which is an inexpensive and low-toxicity sulfur source. mdpi.com Catalyst-free and solvent-free Willgerodt–Kindler reactions have also been established for preparing aryl thioamides, reducing the reliance on volatile organic solvents. mdpi.com Such methods offer high atom economy and minimize hazardous waste. mdpi.com

Similarly, greener routes for the synthesis of the morpholine ring are emerging. A recently developed redox-neutral protocol allows for the conversion of 1,2-amino alcohols to morpholines using inexpensive reagents, avoiding harsh conditions. chemrxiv.org Photocatalytic methods are also being employed to construct morpholine and other nitrogen-containing heterocycles under mild conditions. organic-chemistry.org These sustainable approaches not only reduce the environmental impact but can also lead to more efficient and scalable synthetic processes. mdpi.com

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Environmental Benefit |

| Thioamide Formation | Use of harsh thionating agents like Lawesson's reagent. chemrxiv.org | One-pot reactions with elemental sulfur; solvent-free Willgerodt-Kindler reaction. mdpi.com | Reduced toxicity, less waste, use of readily available reagents. |

| Morpholine Ring Synthesis | Multi-step processes with hazardous reagents. semanticscholar.org | Redox-neutral conversion of 1,2-amino alcohols; photocatalytic cyclization. chemrxiv.orgorganic-chemistry.org | Milder reaction conditions, higher atom economy, reduced energy consumption. |

| Overall Process | Multiple steps with purification after each. | Tandem or one-pot reactions combining several steps. researchgate.net | Fewer processing steps, reduced solvent use, increased efficiency. |

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2-Hydroxy-4-morpholin-4-yl-thiobenzamide with high purity?

The synthesis involves multi-step organic reactions, including:

- Coupling reactions between morpholine sulfonyl derivatives and thiobenzamide precursors.

- Optimization of solvent systems (e.g., dichloromethane or DMF) and catalysts (e.g., triethylamine) to enhance reaction efficiency .

- Temperature control : Reactions often proceed at 60–80°C for 8–12 hours to balance yield and side-product formation .

Post-synthesis, HPLC purification (C18 column, acetonitrile/water gradient) is recommended to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide?

- NMR spectroscopy :

- ¹H/¹³C NMR identifies functional groups (e.g., morpholine protons at δ 3.6–3.8 ppm, thiobenzamide carbonyl at δ 170–175 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .

- Mass spectrometry (ESI-MS) : Confirms molecular weight ([M+H]+ expected at m/z ~323) and fragmentation patterns .

- X-ray crystallography : For unambiguous structural determination, use SHELXL refinement with high-resolution data (R-factor < 0.05) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 2-Hydroxy-4-morpholin-4-yl-thiobenzamide?

- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., kinases) using crystal structures from the PDB. Focus on hydrogen bonding with the morpholine oxygen and hydrophobic contacts with the thiobenzamide moiety .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with bioactivity data from PubChem assays .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Case example : Discrepancies between NMR (expected singlet for morpholine) and MS (unexpected adducts).

Q. What strategies optimize crystallographic refinement for 2-Hydroxy-4-morpholin-4-yl-thiobenzamide?

Q. How can reaction mechanisms involving 2-Hydroxy-4-morpholin-4-yl-thiobenzamide be experimentally validated?

- Kinetic studies : Monitor reaction progress via in-situ FTIR to track carbonyl intermediate formation .

- Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis assays to confirm nucleophilic attack pathways .

- DFT calculations (ORCA) : Compare activation energies of proposed mechanistic pathways (e.g., SN2 vs. radical mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.